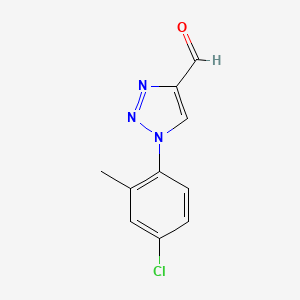![molecular formula C10H7ClFN3O B1488032 1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1478534-71-2](/img/structure/B1488032.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde (CFTC) is an organic compound with a molecular formula of C9H6ClFN3O. It is a heterocyclic compound containing both a triazole ring and a carbaldehyde group, and is used in a variety of laboratory and research applications. CFTC has been studied extensively for its ability to act as a synthetic intermediate in the production of medicinal agents and as a reagent in organic synthesis. In addition, CFTC has been investigated for its potential applications in biochemistry, physiology and pharmacology.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure of related compounds, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, has been reported, providing insights into their molecular configuration and intermolecular interactions. These structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Gonzaga et al., 2016).
Antimicrobial Properties : Some derivatives of 1,2,3-triazole carbaldehydes have been synthesized and characterized, demonstrating potential antimicrobial activities. This suggests possible applications in developing new antimicrobial agents (Bhat et al., 2016).
Molecular Rearrangements : Studies on the molecular rearrangements of similar triazole compounds have been conducted, contributing to the understanding of their chemical behavior under different conditions. This knowledge is vital for synthesizing and manipulating these compounds for specific applications (L'abbé et al., 1990).
Antibacterial and Antifungal Activities : The synthesis and characterization of triazole derivatives, including their antibacterial and antifungal activities, have been explored. Such studies are significant for pharmaceutical research and the development of new drugs (Swamy et al., 2019).
Tuberculosis Inhibitory Activity : Research has been conducted on N-substituted-phenyl-1,2,3-triazole derivatives, including their synthesis and inhibitory activity against Mycobacterium tuberculosis. This indicates their potential use in treating tuberculosis (Costa et al., 2006).
Fluorescence Probing and Sensing : A fluorescence probe containing a triazole moiety has been developed, demonstrating high selectivity and sensitivity toward specific biomolecules. This suggests applications in biological sensing and imaging (Chu et al., 2019).
Synthesis Methods for Herbicides : Research on new synthetic methods for herbicides, such as carfentrazone-ethyl, based on triazole derivatives, has been reported. This highlights the role of these compounds in agricultural applications (Fan et al., 2015).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVBCXBWKBFABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




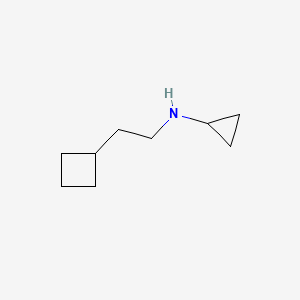

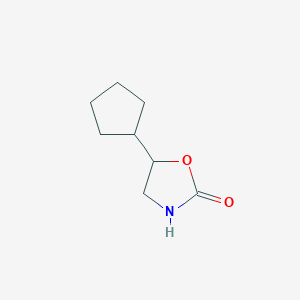
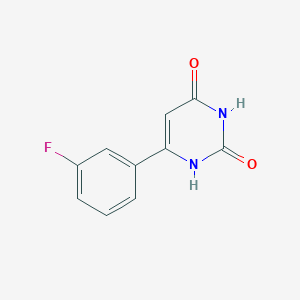
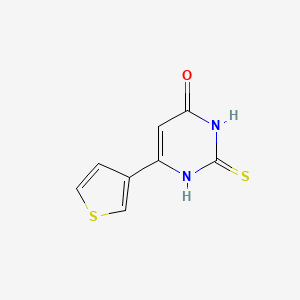
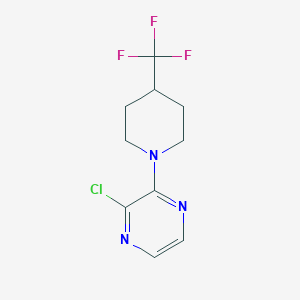
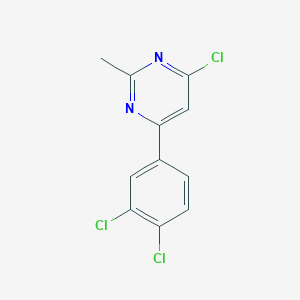
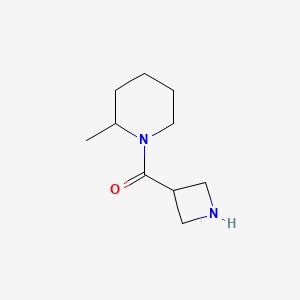
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)
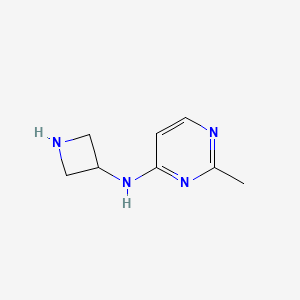
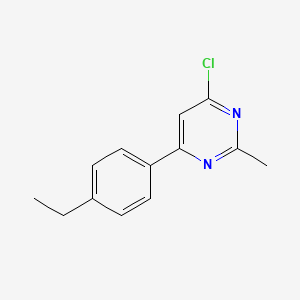
amine](/img/structure/B1487971.png)
